(3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid
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Overview
Description
2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid typically involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization . One common method involves the use of a multicomponent reaction, where 2-aminothiazole, an aldehyde, and a carboxylic acid derivative are reacted in the presence of a catalyst to form the desired thiazolidine derivative . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of thiazolidine derivatives, including 2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid, often employs green chemistry approaches to improve yield, selectivity, and purity . Techniques such as nano-catalysis and click chemistry are utilized to enhance the efficiency of the synthesis process . Additionally, the use of recyclable catalysts and environmentally friendly solvents is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid: Similar structure but lacks the methyl group at the 3-position.
2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)propanoic acid: Similar structure but has a propanoic acid group instead of an acetic acid group.
Uniqueness
2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid is unique due to its specific substitution pattern, which enhances its biological activity and selectivity . The presence of the methyl group at the 3-position and the acetic acid group contribute to its distinct pharmacological properties .
Properties
Molecular Formula |
C12H12N2O3S |
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Molecular Weight |
264.30 g/mol |
IUPAC Name |
2-(3-methyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-14-11(17)9(7-10(15)16)18-12(14)13-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,15,16) |
InChI Key |
NVIYCYDCYVZVAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(SC1=NC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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